4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-tert-Butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its thiazole ring structure, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring or the cyano group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or carboxamide groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: The compound's unique properties may be exploited in materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved could include inhibition or activation of certain biochemical reactions.
Comparison with Similar Compounds
4-tert-Butyl-N-(cyanomethyl)-N-ethyl-1,3-thiazole-5-carboxamide
4-tert-Butyl-N-(cyanomethyl)-N-methyl-1,3-thiazole-5-carboxamide
4-tert-Butyl-N-(cyanomethyl)-1,3-thiazole-5-carboxamide
Uniqueness: 4-tert-Butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide stands out due to its propyl group, which can influence its physical, chemical, and biological properties compared to its ethyl or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-5-7-16(8-6-14)12(17)10-11(13(2,3)4)15-9-18-10/h9H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWWJLKVFTIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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